A Comprehensive Technical Guide to the Synthesis of 2-amino-N-(2-aminophenyl)benzamide from Isatoic Anhydride
A Comprehensive Technical Guide to the Synthesis of 2-amino-N-(2-aminophenyl)benzamide from Isatoic Anhydride
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-amino-N-(2-aminophenyl)benzamide, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis route detailed herein utilizes the reaction of isatoic anhydride with o-phenylenediamine. This document offers a deep dive into the underlying reaction mechanism, a detailed and field-tested experimental protocol, strategies for reaction optimization, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing the necessary insights for the successful and safe laboratory-scale production of the target compound.
Introduction and Significance
2-amino-N-(2-aminophenyl)benzamide, also known as N-(2-aminophenyl)anthranilamide, is a key building block in organic synthesis. Its structure, featuring two primary aromatic amine functionalities and an amide linkage, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including quinazolinones and benzodiazepines. These scaffolds are prevalent in a wide array of biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.
The synthetic pathway commencing from isatoic anhydride and o-phenylenediamine offers a straightforward and efficient route to this important intermediate. Isatoic anhydride serves as a convenient and stable source of an activated anthraniloyl group, reacting with nucleophiles like amines to form amides with the concurrent evolution of carbon dioxide. This method is often preferred due to the operational simplicity and the ready availability of the starting materials.
Reaction Mechanism and Scientific Rationale
The synthesis of 2-amino-N-(2-aminophenyl)benzamide from isatoic anhydride and o-phenylenediamine proceeds via a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of isatoic anhydride.
The selection of o-phenylenediamine as the nucleophile introduces a degree of complexity that requires careful control of the reaction conditions. With two nucleophilic amino groups, there is a potential for a double reaction, where a second molecule of isatoic anhydride reacts with the remaining amino group of the product. However, by controlling the stoichiometry and reaction temperature, the monosubstituted product can be selectively obtained.
The reaction mechanism can be described in the following steps:
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Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of o-phenylenediamine attacks the more electrophilic carbonyl carbon (C-4) of the isatoic anhydride ring.
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Ring Opening: This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate.
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Proton Transfer and Decarboxylation: The intermediate undergoes a proton transfer, followed by the elimination of carbon dioxide, a thermodynamically favorable process that drives the reaction forward.
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Product Formation: The final product, 2-amino-N-(2-aminophenyl)benzamide, is formed after a final proton transfer.
Caption: Reaction mechanism for the synthesis of 2-amino-N-(2-aminophenyl)benzamide.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 2-amino-N-(2-aminophenyl)benzamide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Isatoic Anhydride | 118-48-9 | 163.13 | 10 | 1.63 g |
| o-Phenylenediamine | 95-54-5 | 108.14 | 10 | 1.08 g |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 20 mL |
Equipment
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100 mL three-necked round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Thermometer
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Dropping funnel
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Buchner funnel and filter flask
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Standard laboratory glassware
Step-by-Step Procedure
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Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add isatoic anhydride (1.63 g, 10 mmol) and dimethylformamide (DMF, 20 mL).
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Dissolution of o-Phenylenediamine: In a separate beaker, dissolve o-phenylenediamine (1.08 g, 10 mmol) in a minimal amount of DMF.
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Addition of Amine: Gently heat the isatoic anhydride suspension to 60-70 °C with stirring. Once the temperature is stable, add the o-phenylenediamine solution dropwise to the reaction mixture over a period of 30 minutes. The evolution of carbon dioxide should be observed.
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Reaction: After the addition is complete, maintain the reaction mixture at 70-80 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
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Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature.
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Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
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Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual DMF and unreacted starting materials.
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Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
Caption: Experimental workflow for the synthesis of 2-amino-N-(2-aminophenyl)benzamide.
Process Optimization and Characterization
Optimization Strategies
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Solvent: While DMF is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants, other polar aprotic solvents such as dimethyl sulfoxide (DMSO) can also be used.[1] The choice of solvent can influence the reaction rate and work-up procedure.
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Temperature: The reaction temperature is a critical parameter. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote the formation of side products, such as the di-substituted product or cyclized impurities. A temperature range of 70-80 °C is generally optimal for selectively forming the desired mono-amide.
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Stoichiometry: A 1:1 molar ratio of isatoic anhydride to o-phenylenediamine is recommended to minimize the formation of the di-substituted byproduct. Using a slight excess of o-phenylenediamine can help to ensure the complete consumption of isatoic anhydride but may complicate the purification process.
Purification
The crude product obtained after filtration and drying is often of sufficient purity for many applications. However, for obtaining a highly pure product, recrystallization is recommended. A suitable solvent system for recrystallization is ethanol/water or ethyl acetate/hexane.
Characterization
The structure of the synthesized 2-amino-N-(2-aminophenyl)benzamide can be confirmed by standard analytical techniques:
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¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include distinct singlets for the two NH₂ groups, a singlet for the amide NH, and a series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
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¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show a characteristic peak for the amide carbonyl carbon around 168 ppm, along with a series of signals in the aromatic region.
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FT-IR (KBr): The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amines and the amide group (typically in the range of 3200-3500 cm⁻¹), and a strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₃N₃O, MW: 227.26 g/mol ).
Safety and Handling
It is imperative to handle all chemicals with care and to follow standard laboratory safety procedures.
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Isatoic Anhydride: May cause an allergic skin reaction and serious eye irritation.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.
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o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer.[5][6][7][8][9] This compound is an animal carcinogen with unknown relevance to humans.[6] It is very toxic to aquatic life with long-lasting effects.[7][8] Handle in a well-ventilated area, and wear appropriate protective gloves, clothing, and eye/face protection.[7][9]
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Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It can cause serious eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a chemical fume hood.[2][3][4][5][6][7][8][9]
Conclusion
The synthesis of 2-amino-N-(2-aminophenyl)benzamide from isatoic anhydride and o-phenylenediamine is a robust and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, the desired product can be obtained in good yield and purity. The detailed protocol and safety information provided in this guide are intended to enable researchers to safely and successfully perform this synthesis in a laboratory setting, paving the way for further research and development in the fields of medicinal chemistry and materials science.
References
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ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
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PrepChem.com. Synthesis of 2-amino-N,N-dibutyl benzamide. Retrieved from [Link]
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RSC Publishing. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Semantic Scholar. The synthesis of o-Amino-N-substituted benzamides and 3-substituted 2,4 (1H,3H)-quinazolinediones from isatoic anhydride. Retrieved from [Link]
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